molecular formula C24H16BrNO7 B12051160 Ethyl 6-bromo-5-[(3-nitrobenzoyl)oxy]-2-phenyl-1-benzofuran-3-carboxylate

Ethyl 6-bromo-5-[(3-nitrobenzoyl)oxy]-2-phenyl-1-benzofuran-3-carboxylate

Cat. No.: B12051160
M. Wt: 510.3 g/mol
InChI Key: YLESBRKZKCGCGA-UHFFFAOYSA-N
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Description

Ethyl 6-bromo-5-[(3-nitrobenzoyl)oxy]-2-phenyl-1-benzofuran-3-carboxylate is a complex organic compound with the molecular formula C24H16BrNO7 and a molecular weight of 510.302 g/mol This compound is notable for its unique structure, which includes a benzofuran core substituted with bromine, nitrobenzoyl, and phenyl groups

Preparation Methods

The synthesis of Ethyl 6-bromo-5-[(3-nitrobenzoyl)oxy]-2-phenyl-1-benzofuran-3-carboxylate involves multiple steps. One common synthetic route includes the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Ethyl 6-bromo-5-[(3-nitrobenzoyl)oxy]-2-phenyl-1-benzofuran-3-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include N-bromosuccinimide (NBS), hydrogen gas, palladium catalysts, and potassium permanganate. The major products formed depend on the specific reaction conditions and the reagents used.

Scientific Research Applications

Ethyl 6-bromo-5-[(3-nitrobenzoyl)oxy]-2-phenyl-1-benzofuran-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules for various applications.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.

    Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of Ethyl 6-bromo-5-[(3-nitrobenzoyl)oxy]-2-phenyl-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets. The bromine and nitro groups play crucial roles in its reactivity and biological activity. The compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other functional groups, leading to the formation of new derivatives with different properties. The nitro group can be reduced to an amino group, which can further interact with biological targets, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Ethyl 6-bromo-5-[(3-nitrobenzoyl)oxy]-2-phenyl-1-benzofuran-3-carboxylate can be compared with similar compounds such as:

Properties

Molecular Formula

C24H16BrNO7

Molecular Weight

510.3 g/mol

IUPAC Name

ethyl 6-bromo-5-(3-nitrobenzoyl)oxy-2-phenyl-1-benzofuran-3-carboxylate

InChI

InChI=1S/C24H16BrNO7/c1-2-31-24(28)21-17-12-20(33-23(27)15-9-6-10-16(11-15)26(29)30)18(25)13-19(17)32-22(21)14-7-4-3-5-8-14/h3-13H,2H2,1H3

InChI Key

YLESBRKZKCGCGA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(OC2=CC(=C(C=C21)OC(=O)C3=CC(=CC=C3)[N+](=O)[O-])Br)C4=CC=CC=C4

Origin of Product

United States

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